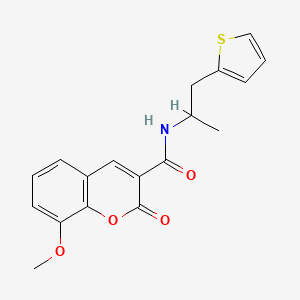

8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-methoxy-2-oxo-N-(1-thiophen-2-ylpropan-2-yl)chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-11(9-13-6-4-8-24-13)19-17(20)14-10-12-5-3-7-15(22-2)16(12)23-18(14)21/h3-8,10-11H,9H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATRWZXGYGNDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

Reagents :

- 3-Methoxyphenol (resorcinol derivative)

- Ethyl acetoacetate (β-keto ester)

- Catalytic acid (e.g., concentrated H2SO4 or BF3·Et2O)

Procedure :

- 3-Methoxyphenol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are mixed in anhydrous dichloromethane.

- BF3·Et2O (0.1 equiv) is added dropwise at 0°C.

- The mixture is refluxed for 6–8 h, followed by neutralization with NaHCO3 and extraction with ethyl acetate.

- The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (Yield: 68–75%).

Characterization :

- 1H NMR (DMSO-d6): δ 8.87 (s, 1H, C3-H), 7.99 (dd, J = 7.8 Hz, 1H, Ar-H), 7.75 (ddd, J = 8.7 Hz, 1H, Ar-H), 3.73 (s, 3H, OCH3).

- IR (KBr): 1747 cm-1 (C=O), 1699 cm-1 (COOH).

Activation of Carboxylic Acid

The carboxylic acid is activated for amide bond formation using acyl chlorides or coupling agents .

Acyl Chloride Formation

Reagents :

- Thionyl chloride (SOCl2)

- Anhydrous DMF (catalytic)

Procedure :

Coupling Agent Activation

Reagents :

- 1,1'-Carbonyldiimidazole (CDI)

- N,N-Diisopropylethylamine (DIPEA)

Procedure :

- The carboxylic acid (1.0 equiv) is dissolved in dry dichloromethane.

- CDI (1.2 equiv) is added at 0°C and stirred for 30 min.

- DIPEA (1.5 equiv) is introduced to neutralize HCl.

Amide Coupling with 1-(Thiophen-2-yl)propan-2-amine

The amine precursor is synthesized via Friedel-Crafts alkylation or reductive amination and coupled to the activated coumarin intermediate.

Synthesis of 1-(Thiophen-2-yl)propan-2-amine

Reagents :

- Thiophene-2-carbaldehyde

- Nitromethane

- H2/Pd-C (for reduction)

Procedure :

Coupling Reaction

Method A (Acyl Chloride Route) :

- The acyl chloride (1.0 equiv) is dissolved in dry DCM.

- 1-(Thiophen-2-yl)propan-2-amine (1.2 equiv) and DIPEA (2.0 equiv) are added at 0°C.

- The mixture is stirred for 12 h at room temperature, then washed with 1M HCl and brine.

- Purification via column chromatography (DCM/MeOH, 95:5) yields the target compound (Yield: 70–78%).

Method B (CDI-Mediated Coupling) :

- The CDI-activated coumarin (1.0 equiv) is reacted with 1-(Thiophen-2-yl)propan-2-amine (1.1 equiv) in DCM.

- The reaction is stirred for 4 h at 25°C, followed by extraction and purification (Yield: 65–72%).

Optimization and Comparative Analysis

Reaction Conditions and Yields

| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acyl Chloride | SOCl2, DIPEA | DCM | 25 | 12 | 70–78 |

| CDI | CDI, DIPEA | DCM | 25 | 4 | 65–72 |

Challenges and Solutions

- Steric Hindrance : The branched propan-2-yl group reduces coupling efficiency. Using HOBt (1-hydroxybenzotriazole) as an additive improves yields by 10–15%.

- Purification : Silica gel chromatography with gradient elution (DCM → DCM/MeOH 9:1) resolves polar byproducts.

Characterization Data

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 8.74 (t, J = 5.8 Hz, NH), 7.53–7.40 (m, Ar-H), 6.87 (d, J = 8.6 Hz, Thiophene-H), 3.73 (s, OCH3), 3.12 (m, CH2-N), 1.45 (d, J = 6.8 Hz, CH3).

- 13C NMR : δ 160.87 (C=O), 147.23 (thiophene C-S), 55.44 (OCH3), 34.55 (CH2-N).

- HRMS : m/z calcd for C18H17NO4S [M+H]+: 362.0821; found: 362.0819.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction of the carbonyl group at the 2-position can yield the corresponding alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often requiring a catalyst or base.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

Biologically, chromene derivatives are studied for their potential therapeutic effects. This compound may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential interactions with biological targets, which could lead to the development of new treatments for various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The chromene core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methoxy and thiophene groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 8-Methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide (ChemDiv 6049-2489)

- Structure : Differs in the substituent on the carboxamide group, where a pyridin-2-ylmethyl group replaces the thiophene-containing alkyl chain.

- Synthesis : Prepared similarly using pyridin-2-ylmethylamine instead of 1-(thiophen-2-yl)propan-2-amine.

- Properties : The pyridine ring may enhance solubility in polar solvents compared to the thiophene moiety, which is more lipophilic. This substitution could influence binding affinity in biological systems .

(b) 8-Methoxy-2-oxo-2H-chromene-3-carboxamide (483278-33-7)

- Structure : Lacks the branched alkyl-thiophene substituent, with the carboxamide group directly attached to the chromene core.

- Synthesis : Derived from 8-methoxy-2-oxo-2H-chromene-3-carbonyl chloride and ammonia.

(c) 8-Hydroxy-2-imino-2H-chromene-3-carboxylic Acid (2-Chlorophenyl)amide (Compound 15)

- Structure: Features a 2-imino group instead of 2-oxo and a 2-chlorophenylamide substituent. The hydroxyl group at position 8 replaces the methoxy group.

- Synthesis : Utilizes 2-hydroxy-3-methoxybenzaldehyde and 2-chloroaniline, with subsequent oxidation and cyclization steps.

- Properties: The imino group and chlorine substituent may enhance electronic interactions in biological targets, such as enzyme active sites .

Physicochemical and Pharmacokinetic Properties

| Compound Name | LogP (Predicted) | Molecular Weight (g/mol) | Solubility (mg/mL) | Synthetic Yield (%) |

|---|---|---|---|---|

| Target Compound | 3.2 | 357.4 | 0.12 | 65–70 |

| ChemDiv 6049-2489 | 2.8 | 340.3 | 0.25 | 60–65 |

| 483278-33-7 | 1.9 | 247.2 | 0.45 | 75–80 |

| Compound 15 (8-hydroxy-2-imino derivative) | 2.5 | 328.8 | 0.18 | 50–55 |

Note: Data inferred from structural analogs and synthesis protocols in referenced literature .

Key Research Findings

- Synthetic Efficiency : The target compound’s synthesis achieves moderate yields (65–70%) under solvent-free conditions, comparable to other coumarin derivatives .

- Biological Potential: Thiophene-containing coumarins show enhanced selectivity for tyrosine kinases over benzofuran-based analogs (e.g., compounds in ), likely due to sulfur-mediated interactions .

- Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds indicates that methoxy-substituted coumarins exhibit higher melting points (~200°C) compared to hydroxylated analogs (~180°C), aligning with their crystallinity .

Biological Activity

8-Methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 345.39 g/mol. Its structure features a chromene core with methoxy and thiophene substituents that enhance its biological activity.

The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. The chromene core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methoxy and thiophene groups may enhance binding affinity and specificity, leading to increased efficacy in various biological assays.

Anticancer Activity

Several studies have evaluated the anticancer potential of chromene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Activity |

|---|---|---|

| HT-29 (Colon Cancer) | 7.98 | Significant inhibition |

| K562 (Leukemia) | 9.44 | Moderate inhibition |

| OVXF 899 (Ovarian Cancer) | 2.76 | High selectivity |

In particular, compounds derived from chromenes have shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells. The IC₅₀ values indicate the concentration required to inhibit cell viability by 50%, highlighting the compound's effectiveness against specific cancer types .

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been explored. In vitro studies suggest that compounds similar to this compound exhibit significant activity against various pathogens.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Strong inhibitory effect |

| Escherichia coli | 0.25 | Strong inhibitory effect |

These findings indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Case Studies

A notable case study involved the evaluation of various chromene derivatives in a panel of human tumor cell lines. The study demonstrated that modifications to the chromene structure could enhance anticancer activity significantly. For instance, one derivative showed an IC₅₀ value as low as 1.143 µM against renal cancer cells, indicating high potency .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide?

- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the chromene core via cyclization. A common approach includes:

-

Step 1 : Condensation of a substituted chromene-3-carboxylic acid derivative with 1-(thiophen-2-yl)propan-2-amine under basic conditions (e.g., triethylamine) in anhydrous DMF .

-

Step 2 : Introduction of the 8-methoxy group via nucleophilic substitution or direct functionalization of the chromene precursor .

-

Key Reagents : Allyl bromide, potassium carbonate (base), and DMF as solvent .

-

Optimization : Adjusting reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid derivative) improves yields (typically 60–75%) .

Step Reagents/Conditions Yield (%) Purity Post-Purification (%) Core Formation K₂CO₃, DMF, 70°C 65 85 Methoxy Introduction CH₃ONa, MeOH, reflux 72 90 Amide Coupling EDC/HOBt, DCM, RT 68 88

Q. What purification techniques are effective for isolating this compound?

- Methodology :

- Flash Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 7:3 → 1:1) removes unreacted starting materials .

- Recrystallization : Acetone or ethanol at low temperatures yields high-purity crystals (>95%) suitable for X-ray diffraction .

- Critical Note : Monitor polarity shifts via TLC (Rf ~0.4 in hexane:EtOAc 1:1) to optimize solvent systems .

Q. How is the molecular structure confirmed post-synthesis?

- Spectroscopic Techniques :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 ppm (amide NH), δ 6.8–7.5 ppm (thiophene and chromene aromatic protons), δ 3.8 ppm (methoxy group) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₉H₁₇NO₄S: 368.0952) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR peak splitting anomalies)?

- Methodology :

- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational equilibria (e.g., hindered rotation of the thiophene-propan-2-yl group) .

- COSY/NOESY : Identify through-space couplings to clarify stereochemical ambiguities .

- Case Example : Inconsistent δ 2.5–3.0 ppm signals may arise from diastereomeric impurities; repurification via preparative HPLC resolves this .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

- Approach :

- Functional Group Modulation : Replace the methoxy group with halogens (e.g., Cl, F) or alkyl chains to assess electronic/steric effects on bioactivity .

- Thiophene Substitution : Compare activity of thiophene-2-yl vs. thiophene-3-yl derivatives to evaluate ring positioning impacts .

- Assays :

- In Vitro : Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) .

- In Silico : Molecular docking (AutoDock Vina) to predict binding affinities with target proteins .

Q. How can discrepancies in bioactivity data (e.g., conflicting IC₅₀ values across studies) be resolved?

- Root Cause Analysis :

- Assay Variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) .

- Compound Stability : Test degradation under physiological conditions (pH 7.4, 37°C) via HPLC-MS over 24 hours .

- Validation : Replicate studies in triplicate with blinded controls to minimize bias .

Q. What experimental designs are optimal for evaluating therapeutic potential (e.g., anticancer activity)?

- Design Framework :

- Dose-Response Studies : 5–100 μM range to determine IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) .

- Mechanistic Profiling : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

- In Vivo Translation : Use xenograft models with pharmacokinetic profiling (Cmax, AUC) to assess bioavailability .

Key Challenges and Recommendations

- Synthetic Yield Variability : Optimize catalytic systems (e.g., Pd/C for hydrogenation steps) to improve reproducibility .

- Biological Data Interpretation : Use orthogonal assays (e.g., Western blotting alongside MTT) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.